molecular formula C17H15ClN2O2S2 B2859924 3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034596-64-8

3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2859924
CAS No.: 2034596-64-8
M. Wt: 378.89
InChI Key: HLXZTTLKGUIJKM-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a methyl group, a thiophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophenyl pyridine core This can be achieved through a series of reactions, including halogenation, nitration, and subsequent reduction processes

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has shown promise as a lead compound for drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

  • 2-Methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

  • 3-Chloro-2-methyl-N-((2-(pyridin-3-yl)thiophen-2-yl)methyl)benzenesulfonamide

Uniqueness: 3-Chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide stands out due to its specific arrangement of substituents, which can influence its reactivity and biological activity. This arrangement allows for unique interactions with biological targets, making it distinct from its similar counterparts.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-12-15(18)5-2-6-16(12)24(21,22)20-10-13-4-3-8-19-17(13)14-7-9-23-11-14/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXZTTLKGUIJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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